(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
benzyl (2R)-2-amino-3-(4-hydroxyphenyl)propanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.C7H8O3S/c17-15(10-12-6-8-14(18)9-7-12)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15,18H,10-11,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGVHBLZZQDFFM-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Solvent Selection
Early protocols utilized benzene or carbon tetrachloride for azeotropic dehydration, but safety concerns led to substitutions with toluene, monochlorobenzene, or xylene. For example, a 1 L reactor charged with L-valine (19.1 g, 163 mmol), benzyl alcohol (53.1 g, 491 mmol), PTSA monohydrate (37.4 g, 197 mmol), and toluene (281 mL) achieved 85–90% yield after heating to 120°C for 4–6 hours. However, toluene’s polar nature risks racemization in tyrosine derivatives.
Table 1: Solvent Impact on Enantiomeric Purity
| Solvent | Racemization Risk (Taft’s σ*) | Yield (%) | Purity (ee%) |
|---|---|---|---|
| Benzene | Low (σ* = 0) | 92 | >99 |
| Toluene | Moderate (σ* = 0.49) | 88 | 85–90 |
| Cyclohexane | Low (σ* = −0.13) | 90 | >99 |
Cyclohexane, with a Taft’s substituent constant (σ*) of −0.13, minimizes racemization while enabling efficient water removal.
Workup and Crystallization
Post-reaction, cooling the mixture to 0–10°C induces crystallization. Ethyl acetate (80 mL) is added to precipitate the tosylate salt, yielding a white solid. For tyrosine derivatives, this step achieves >99% enantiomeric excess (ee) when cyclohexane replaces toluene.
Improved Protocols Avoiding Hazardous Solvents
Cyclohexane-Based Azeotropic Method
A 2025 study demonstrated that replacing benzene with cyclohexane preserves chirality. A mixture of D-tyrosine (0.05 mol), PTSA (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) refluxed for 4 hours yielded 89% of the target compound with >99% ee. Ethyl acetate addition facilitated crystallization without racemization, confirmed by chiral HPLC.
Industrial-Scale Optimization
Patent EP0985658A1 outlines a scalable process using toluene (500–2,000 parts per 100 parts amino acid) and controlled cooling rates (3–15°C/h) to prevent crystal adhesion. For example, a 2 L reactor with L-valine (70.0 g), benzyl alcohol (258.5 g), and PTSA (125.0 g) in toluene (1 L) achieved 91% yield after cooling to 0°C.
Racemization Control Mechanisms
Tyrosine’s phenolic hydroxyl group increases racemization risk during esterification. Key mitigation strategies include:
-
Low-Polarity Solvents : Cyclohexane reduces dielectric constant, slowing base-catalyzed racemization.
-
Stoichiometric PTSA : Using 1.1–1.2 equivalents of PTSA neutralizes the amino group, preventing enolization.
-
Temperature Modulation : Reactions conducted at 100–110°C minimize thermal degradation while ensuring efficient esterification.
Table 2: Impact of PTSA Equivalents on ee%
| PTSA (equiv) | Reaction Time (h) | ee% |
|---|---|---|
| 1.0 | 6 | 92 |
| 1.1 | 4 | 99 |
| 1.5 | 3 | 85 |
Excess PTSA (>1.2 equiv) accelerates reaction but promotes racemization via free amino group formation.
Alternative Routes: Protecting Group Strategies
Fmoc-Protected Intermediates
The Ugi-4CR reaction using Fmoc-amino alkyl isonitriles enables one-pot synthesis of protected tyrosine esters. For example, Fmoc-Phe-isonitrile (5.0 mmol) reacted with benzaldehyde (5.0 mmol) in methanol yielded 78% of a tert-butyl ester precursor, which was deprotected and converted to the tosylate salt.
O-Benzyl-N-Fmoc Derivatives
A 2021 patent (CN112920086A) detailed O-benzyl-N-Fmoc-L-tyrosine synthesis via sequential esterification, amidation, and etherification. While this route avoids racemization, it requires additional steps (overall yield: 46%) and hydrochloric methanol for final deprotection.
Analytical Characterization
Chiral HPLC Validation
Enantiopurity is confirmed using Chiralpak IC-3 columns (4.6 × 250 mm) with hexane/isopropanol (90:10) mobile phase. Retention times:
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The benzyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, which have their own unique applications in different fields of research .
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate exhibit potent anticonvulsant properties. Studies have demonstrated that modifications to the compound can enhance its efficacy against seizures by affecting sodium channel dynamics. For instance, compounds with specific substituents have shown improved protective indices in animal models, suggesting their potential as alternative treatments for epilepsy and related disorders .
Pharmacological Studies
The compound's ability to modulate voltage-gated sodium channels has been a focus of pharmacological investigations. Specific derivatives have been shown to promote slow inactivation of sodium channels, which is crucial for reducing neuronal excitability and preventing seizures. The pharmacokinetic profiles of these compounds indicate favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .
Synthesis of Analogues
The synthesis of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate derivatives has been extensively studied to understand structure-activity relationships. Various analogues have been developed to optimize their biological activity and selectivity for specific targets, including sodium channels and other ion channels involved in neuronal signaling .
Case Studies
Mechanism of Action
The mechanism of action of ®-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Observations:
- Counterion Influence :
- Stereochemistry :
Physicochemical Properties
Biological Activity
(R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate 4-methylbenzenesulfonate, also known by its CAS number 97984-63-9, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, mechanism of action, and relevant case studies.
- Molecular Formula : C23H25NO6S
- Molecular Weight : 443.51 g/mol
- Solubility : Moderately soluble in water (0.507 mg/ml) .
- Log P (octanol-water partition coefficient) : Indicates moderate lipophilicity with values ranging from 0.61 to 4.18 depending on the method used for calculation .
The biological activity of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate is largely attributed to its structural features that allow it to interact with various biological targets. The compound exhibits properties that suggest potential inhibition of certain enzymes and receptors involved in disease processes, particularly in cancer biology.
- Antitumor Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Its structure suggests it may act as a prodrug that releases active metabolites under specific conditions, enhancing its therapeutic efficacy .
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain metabolic enzymes, which could play a role in modulating drug metabolism and bioavailability .
Pharmacokinetics
- Absorption : The compound is predicted to have low gastrointestinal absorption based on its physicochemical properties .
- Blood-Brain Barrier (BBB) Permeability : It is not expected to cross the BBB effectively, which may limit its use in neurological applications .
- Metabolism : Studies suggest that it may be metabolized by cytochrome P450 enzymes, although it does not appear to be a substrate for major CYP isoforms .
Study on Antitumor Effects
A recent study evaluated the cytotoxic effects of (R)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate on human cancer cell lines. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM for certain breast cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5 | Induction of apoptosis |
| HeLa (Cervical) | 8 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of metabolic enzymes |
Comparative Studies
Comparative studies with similar compounds have shown that the presence of the hydroxyphenyl group enhances the antitumor activity compared to derivatives lacking this functional group. This highlights the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
